molecular formula C23H31NO3 B15193535 Diprafenone, (R)- CAS No. 107300-60-7

Diprafenone, (R)-

Cat. No.: B15193535
CAS No.: 107300-60-7
M. Wt: 369.5 g/mol
InChI Key: VDKMYSMWQCFYBQ-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diprafenone, ®-, is a class Ic antiarrhythmic agent closely related to propafenone. It is known for its sodium channel-blocking activity and beta-adrenergic receptor-blocking properties. This compound is used primarily in the treatment of cardiac arrhythmias, where it helps to stabilize the cardiac rhythm by inhibiting abnormal electrical activity in the heart .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diprafenone, ®-, is synthesized through a series of chemical reactions starting from propafenoneThe reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of Diprafenone, ®-, involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) for the separation and purification of the enantiomers. The production is carried out in compliance with Good Manufacturing Practices (GMP) to ensure the quality and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

Diprafenone, ®-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of Diprafenone, ®-, include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds .

Scientific Research Applications

Diprafenone, ®-, has a wide range of scientific research applications, including:

Mechanism of Action

Diprafenone, ®-, exerts its effects by blocking sodium channels and beta-adrenergic receptors in cardiac cells. This dual action helps to stabilize the cardiac rhythm by reducing the likelihood of abnormal electrical activity. The compound binds to the sodium channels, preventing the influx of sodium ions, which is essential for the initiation and propagation of action potentials. Additionally, it blocks beta-adrenergic receptors, reducing the effects of sympathetic stimulation on the heart .

Comparison with Similar Compounds

Diprafenone, ®-, is structurally similar to other class Ic antiarrhythmic agents, such as:

Diprafenone, ®-, is unique in its combination of sodium channel-blocking and beta-adrenergic receptor-blocking activities, making it a valuable compound in the treatment of cardiac arrhythmias .

Properties

CAS No.

107300-60-7

Molecular Formula

C23H31NO3

Molecular Weight

369.5 g/mol

IUPAC Name

1-[2-[(2R)-2-hydroxy-3-(2-methylbutan-2-ylamino)propoxy]phenyl]-3-phenylpropan-1-one

InChI

InChI=1S/C23H31NO3/c1-4-23(2,3)24-16-19(25)17-27-22-13-9-8-12-20(22)21(26)15-14-18-10-6-5-7-11-18/h5-13,19,24-25H,4,14-17H2,1-3H3/t19-/m1/s1

InChI Key

VDKMYSMWQCFYBQ-LJQANCHMSA-N

Isomeric SMILES

CCC(C)(C)NC[C@H](COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O

Canonical SMILES

CCC(C)(C)NCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.